molecular formula C10H7N3O2 B3023224 2-(4-Nitrobenzyl)malononitrile CAS No. 6731-53-9

2-(4-Nitrobenzyl)malononitrile

Cat. No. B3023224
CAS RN: 6731-53-9
M. Wt: 201.18 g/mol
InChI Key: ZDSSWGOAKPAKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrobenzyl)malononitrile is a chemical compound with the molecular formula C10H7N3O2 . It has a molecular weight of 201.18 .


Synthesis Analysis

The synthesis of similar compounds, such as benzylidenemalononitrile, has been achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The reaction can take place under mild conditions without the need for a catalyst .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzyl)malononitrile consists of 10 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The Knoevenagel condensation of benzaldehyde with malononitrile can produce benzylidenemalononitrile . This reaction is important and well-explored for the formation of C=C bonds .


Physical And Chemical Properties Analysis

2-(4-Nitrobenzyl)malononitrile has a density of 1.3±0.1 g/cm3, a boiling point of 448.5±30.0 °C at 760 mmHg, and a flash point of 225.1±24.6 °C . It also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 154.2±3.0 cm3 .

Scientific Research Applications

Chemical Reactions and Compound Formation

  • 2-(4-Nitrobenzyl)malononitrile has been involved in various chemical reactions, including forming adducts with amines, n-butanethiol, Grignard reagents, hydrazoic acid, hydrogen cyanide, salts of certain transition elements, and trialkylphosphines. Such reactions also occur with hypochlorite, water, oxidizing, and reducing agents (Jones & Israel, 1970).
  • It is involved in nucleophilic substitution reactions, as demonstrated in the reaction of m-nitrobenzyl 2,4,6-trimethylbenzoate with various anions (Barker & Norris, 1983).

Biological and Pharmacological Research

  • In insulin-producing beta-cells, compounds like tyrphostin AG-126 (2-(3-hydroxy-4-nitrobenzylidene)malononitrile) and similar aromatic malononitrile compounds improve resistance to oxidative stress and inflammatory cytokines. These compounds promote the nuclear accumulation of Nrf2 transcription factor and expression of cytoprotective genes (Turpaev & Welsh, 2016).

Material Science and Engineering

  • 2-(4-Nitrobenzyl)malononitrile is used in the formation of diverse polycyclic spirooxindoles via a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, demonstrating its potential in synthetic chemistry and materials science (Sun et al., 2017).
  • In the development of chromogenic devices for detecting cyanide in water, derivatives like 2-(4-hydroxybenzylidene)malononitrile and 2-[4-(dimethylamino)benzylidene]malononitrile have been synthesized and studied (Schramm et al., 2016).

Photoreactive Applications

  • 2-(4-Hydroxybenzylidene)malononitrile (HyDC) acts as a photoacid and intramolecular charge transfer probe for monitoring solvent-specific ground state proton transfer processes, indicating its use in photoreactive applications (Panja, 2020).

Electrical and Optical Applications

  • A complex of 3-nitrobenzal malononitrile and 1,4-phenylenediamine demonstrated reversible conductance transitions on the molecular scale, which has implications for nanotechnology and electrical engineering (Gao et al., 2000).

Polymer and Material Science

  • 2-(4-Nitrobenzyl)malononitrile and related compounds are increasingly used in polymer and materials science, particularly in photolabile groups that allow alteration of polymer properties through irradiation (Zhao et al., 2012).

Kinetic and Mechanistic Studies

  • In ATP-requiring biological systems, caged ATP synthesized using 2-nitrobenzyl derivatives is used for kinetic studies, illustrating its utility in biochemical research (Mccray et al., 1980).

Cancer Research

  • Substituted malononitriles, including p-nitrobenzal-, 5-nitrofuranal-, and 5-nitro-2-thenylidenmalononitriles, have been studied for their effects on the growth of transplanted tumors in mice, contributing to cancer research (Gal et al., 1952).

Synthetic Chemistry

  • Malononitrile or AMBN has been used as a cyanating agent in Cu-mediated decarboxylative cyanations under aerobic conditions, demonstrating its role in synthetic organic chemistry (Fu et al., 2020).

Pharmaceutical Applications

  • Tyrphostin 4-nitrobenzylidene malononitrile reduces chemotherapy toxicity without impairing efficacy, showing potential in pharmaceutical applications (Novogrodsky et al., 1998).

Mechanochemistry

  • The mechanochemical Knoevenagel condensation of malononitrile with p-nitrobenzaldehyde was studied, highlighting its application in mechanochemistry (Haferkamp et al., 2017).

Liver Injury Research

  • 4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice, suggesting its therapeutic potential in hepatology (Vanichkin et al., 2002).

Safety And Hazards

The safety data sheet for similar compounds suggests avoiding breathing vapors, mist, or gas, and recommends using the substance only outdoors or in a well-ventilated area . It also suggests wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSWGOAKPAKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377324
Record name 2-(4-nitrobenzyl)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobenzyl)malononitrile

CAS RN

6731-53-9
Record name 2-(4-nitrobenzyl)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrobenzyl)malononitrile
Reactant of Route 2
2-(4-Nitrobenzyl)malononitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Nitrobenzyl)malononitrile
Reactant of Route 4
2-(4-Nitrobenzyl)malononitrile
Reactant of Route 5
2-(4-Nitrobenzyl)malononitrile
Reactant of Route 6
2-(4-Nitrobenzyl)malononitrile

Citations

For This Compound
12
Citations
M Zhao, K Deng, L He, Y Liu, G Li… - Journal of the …, 2014 - ACS Publications
Uniform core–shell Pd@IRMOF-3 nanostructures, where single Pd nanoparticle core is surrounded by amino-functionalized IRMOF-3 shell, are prepared by a facile mixed solvothermal …
Number of citations: 649 pubs.acs.org
DEQ Jimenez, IM Ferreira, WG Birolli, LP Fonseca… - Tetrahedron, 2016 - Elsevier
The chemoselective bioreduction of α,β-unsaturated compounds is an important synthetic tool that can have applications in the synthesis of many fine chemicals and pharmaceutical …
Number of citations: 38 www.sciencedirect.com
P Puthiaraj, K Yu, SH Baeck, WS Ahn - Catalysis Today, 2020 - Elsevier
An aromatic porous polymer incorporated with carbonyl functionality (APP) was prepared via a facile route of Friedel-Crafts reaction. Subsequent reaction with diethylenetriamine via …
Number of citations: 18 www.sciencedirect.com
AR Gholap, KS Toti, F Shirazi, R Kumari… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues have been synthesized in excellent isolated yields starting from various …
Number of citations: 176 www.sciencedirect.com
L Jedinák, V Kryštof, P Cankar - Heterocycles, 2011 - academia.edu
The three-step synthesis of 4-benzyl-1H-pyrazole-3, 5-diamines 2 from commercially available aldehydes 3 is given. The Knoevenagel condensation was utilized to assemble the initial …
Number of citations: 7 www.academia.edu
J Guo, Y Qin, Y Zhu, X Zhang, C Long… - Chemical Society …, 2021 - pubs.rsc.org
Selective organic transformations using metal–organic frameworks (MOFs) and MOF-based heterogeneous catalysts have been an intriguing but challenging research topic in both the …
Number of citations: 116 pubs.rsc.org
YA Attia, YMA Mohamed - New Journal of Chemistry, 2022 - pubs.rsc.org
An investigation of the relationship between the morphology of Ag/AgCl nanostructured composites with their catalytic performance has been reported. The concentration ratio of silver …
Number of citations: 6 pubs.rsc.org
Q Yang, Q Xu, HL Jiang - Chemical Society Reviews, 2017 - pubs.rsc.org
Metal–organic frameworks (MOFs), established as a relatively new class of crystalline porous materials with high surface area, structural diversity, and tailorability, attract extensive …
Number of citations: 489 pubs.rsc.org
S Sadjadi, MM Heravi - RSC advances, 2016 - pubs.rsc.org
In the last decade, Pd(0) nanoparticles have attracted increasing attention due to their outstanding utility as nanocatalysts in a wide variety of key chemical reactions. Remarkably, it has …
Number of citations: 30 pubs.rsc.org
B Mohammadi, H Kazemi - researchgate.net
This work described the reduction of some benzylidenmalonoitrile derivatives to form appropriate arylemalononitrilesvia a simple reaction between arylidenmalonoitriles and …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.